N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide

Drug design Kinase inhibitors Lipophilic efficiency

This compound belongs to the pyrazolo[3,4-d]pyrimidin-5(4H)-one chemotype, a privileged ATP‑competitive kinase inhibitor scaffold. The core is decorated with an N1‑tert‑butyl group and an N5‑2‑ethoxyacetamide side chain, producing a molecular weight of 293.33 g/mol and a calculated clogP significantly lower than typical diaryl‑substituted analogs.

Molecular Formula C13H19N5O3
Molecular Weight 293.327
CAS No. 942007-35-4
Cat. No. B3013055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
CAS942007-35-4
Molecular FormulaC13H19N5O3
Molecular Weight293.327
Structural Identifiers
SMILESCCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
InChIInChI=1S/C13H19N5O3/c1-5-21-7-10(19)16-17-8-14-11-9(12(17)20)6-15-18(11)13(2,3)4/h6,8H,5,7H2,1-4H3,(H,16,19)
InChIKeyVUVZDWVFBKBPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide (CAS 942007-35-4): Chemical Class and Baseline Characteristics for Procurement Decisions


This compound belongs to the pyrazolo[3,4-d]pyrimidin-5(4H)-one chemotype, a privileged ATP‑competitive kinase inhibitor scaffold [1]. The core is decorated with an N1‑tert‑butyl group and an N5‑2‑ethoxyacetamide side chain, producing a molecular weight of 293.33 g/mol and a calculated clogP significantly lower than typical diaryl‑substituted analogs. The combination of a bulky hydrophobic N1 substituent with a flexible, hydrogen‑bond‑capable N5 acyl group is designed to modulate both kinase hinge‑region binding and selectivity, distinguishing it from earlier pyrazolo[3,4‑d]pyrimidine‑4‑amines [REFS-2, REFS-3].

Why N1‑tert‑Butyl/N5‑2‑Ethoxyacetamide Pyrazolo[3,4‑d]pyrimidin‑5(4H)‑ones Cannot Be Replaced by Other In‑Class Compounds


Small changes to the N1 and N5 substituents of the pyrazolo[3,4‑d]pyrimidin‑5(4H)‑one scaffold profoundly alter kinase‑binding profiles. In the N5‑substituted series, replacing a 2‑(4‑halophenyl)acetamide with unsubstituted acetamide results in >10‑fold loss of CDK2 affinity [1]. Similarly, shifting the N1 substituent from tert‑butyl to 3,4‑dimethylphenyl (CAS 900008‑64‑2) is predicted to increase lipophilicity by >1.5 logP units while removing the steric buttress that constrains the N1‑bound pocket conformation, thereby changing selectivity [REFS-1, REFS-2]. The 2‑ethoxyacetamide moiety further contributes metabolic stability not present in simple alkyl amide congeners [3]. Consequently, generic substitution by another pyrazolo[3,4‑d]pyrimidine without retaining both the N1‑tert‑butyl and N5‑2‑ethoxyacetamide elements risks loss of the desired biological profile.

Quantitative Differentiation Evidence for N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide


Predicted Lipophilic Ligand Efficiency Advantage Over Diaryl-Containing Analogs

The target compound (MW 293.33, predicted clogP ≈ 1.1–1.5) is substantially less lipophilic than its N1‑3,4‑dimethylphenyl congener (CAS 900008‑64‑2, MW 341.37, predicted clogP ≈ 2.7), yet retains a larger buried hydrophobic surface area at the N1 pocket due to the tert‑butyl group [REFS-1, REFS-2]. This translates to a predicted lipophilic ligand efficiency (LLE = pIC50 – clogP) advantage of >1 unit if kinase potency is maintained, a property correlated with better in vivo tolerability in kinase inhibitor development programs [1].

Drug design Kinase inhibitors Lipophilic efficiency

N5‑2‑Ethoxyacetamide Confers Metabolic Stability Relative to Unsubstituted Acetamide Analogs

In a direct comparator study of 2,N‑bisarylated 2‑ethoxyacetamides vs. 1,3‑bisaryl‑2‑propen‑1‑ones, the 2‑ethoxyacetamide series exhibited significantly greater stability in the presence of metabolizing enzymes [1]. By extension, the target compound's 2‑ethoxyacetamide side chain is expected to provide superior metabolic stability compared to simple N5‑acetyl or N5‑butyramide analogs (e.g., N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide), which lack the stabilizing ether oxygen that retards oxidative dealkylation [REFS-1, REFS-2].

Metabolic stability Ether-containing side chains Malaria research

N1‑tert‑Butyl Group Enables Potent Kinase Inhibition as Demonstrated by Structurally Related Pyrazolo[3,4‑d]pyrimidine Inhibitors

The pyrazolo[3,4‑d]pyrimidine scaffold bearing an N1‑tert‑butyl group has a proven track record of sub‑nanomolar kinase inhibition. 4‑Amino‑1‑tert‑butyl‑3‑(1'‑naphthyl)pyrazolo[3,4‑d]pyrimidine achieves an IC50 of 1.5 nM against engineered v‑Src tyrosine kinase, demonstrating that the tert‑butyl group is compatible with high‑affinity binding to the ATP‑pocket [1]. In contrast, N1‑unsubstituted or N1‑methyl analogs in the same series lose >100‑fold potency, emphasizing the critical role of the tert‑butyl as a steric anchor [1]. Although the target compound differs at positions 3 and 5, the N1‑tert‑butyl pharmacophore is conserved and is expected to confer similarly tight pocket occupancy.

Kinase inhibition Src kinase Chemical genetics

Improved Physicochemical Profile for Cellular Assay Compatibility vs. N5‑Benzamide Analogs

The target compound (MW 293.33, cLogP ≈ 1.1–1.5) is significantly smaller and less lipophilic than the closest N5‑benzamide analog, N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide (CAS 899995‑24‑5, MW 341.4, XLogP3 = 1.6 [1]). The reduction of one aromatic ring and replacement with an ethoxyacetyl group lowers both molecular weight and logP, parameters that typically correlate with higher aqueous solubility and better cell permeability [2]. This physicochemical advantage makes the compound more suitable for high‑throughput screening and cellular assay formats where precipitation or non‑specific binding of lipophilic analogs are concerns.

Physicochemical properties Solubility Permeability

High‑Value Application Scenarios for N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide in Research and Drug Discovery


Chemical Probe Development for ATP‑Competitive Kinase Profiling

The conserved N1‑tert‑butyl group mimics the anchor found in nanomolar pyrazolo[3,4‑d]pyrimidine kinase inhibitors [1], while the N5‑2‑ethoxyacetamide side chain provides a moderate‑affinity hinge‑binding motif. This compound can serve as a starting point for broad‑spectrum kinase profiling panels or as a precursor for structure‑activity relationship (SAR) exploration aimed at identifying selective inhibitors of specific kinases such as CDK2 [2].

Cellular Target Engagement and Phenotypic Screening

Owing to its predicted favorable physicochemical profile (MW 293.33, low lipophilicity) relative to bulkier benzamide analogs [3], this compound is more likely to remain soluble in cell‑culture media and penetrate cells without precipitation. It is suitable for medium‑throughput phenotypic screening in oncology models, particularly in hepatocellular carcinoma (HepG2) and colorectal cancer (HCT116) lines where the pyrazolo[3,4‑d]pyrimidinone chemotype has demonstrated antiproliferative activity [2].

Metabolic Stability‑Focused Medicinal Chemistry Campaigns

The 2‑ethoxyacetamide moiety has been independently shown to confer greater resistance to metabolizing enzymes than structurally analogous α,β‑unsaturated ketones [4]. Researchers aiming to optimize the metabolic stability of pyrazolo[3,4‑d]pyrimidine lead compounds can use this compound as a stable starting scaffold, minimizing early‑stage attrition due to rapid oxidative metabolism.

Comparator Compound for Selectivity Profiling Against Structurally Related Kinase Inhibitors

Because the N1‑tert‑butyl/N5‑2‑ethoxyacetamide substitution pattern differs from both the classic 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines [1] and the N5‑aryl acetamide CDK2 inhibitors [2], this compound provides a unique selectivity fingerprint. It can be used as a control or reference compound in selectivity panels to distinguish inhibitor chemotypes and validate target‑specific effects.

Quote Request

Request a Quote for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.